[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate
Description
Properties
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-11(12-5-3-2-4-6-12)20-16(21)10-23-17(22)14-8-7-13(18)9-15(14)19/h2-9,11H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMRWGQWUIWJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloroacetyl Chloride Formation
Glycolic acid (HO–CH₂–COOH) is treated with thionyl chloride (SOCl₂) under anhydrous conditions to replace the hydroxyl group with chlorine, yielding chloroacetyl chloride (Cl–CH₂–COCl). This reaction proceeds via nucleophilic acyl substitution, with SOCl₂ acting as both a chlorinating agent and a solvent.
Reaction Conditions :
Aminolysis to Form (1-Phenylethyl)carbamoylmethyl Chloride
Chloroacetyl chloride reacts with 1-phenylethylamine (C₆H₅–CH(NH₂)–CH₃) in the presence of triethylamine (Et₃N) as a base. The amine nucleophilically attacks the carbonyl carbon, displacing chloride to form (1-phenylethyl)carbamoylmethyl chloride (Cl–CH₂–C(O)–NH–CH(CH₂C₆H₅)).
Key Observations :
Hydrolysis to Carbamoylmethyl Alcohol
The chloride intermediate undergoes alkaline hydrolysis using aqueous sodium hydroxide (NaOH, 10% w/v) to yield (1-phenylethyl)carbamoylmethyl alcohol. The reaction mechanism involves SN2 displacement of chloride by hydroxide.
Optimized Parameters :
Esterification with 2,4-Dichlorobenzoic Acid
Activation of 2,4-Dichlorobenzoic Acid
2,4-Dichlorobenzoic acid is converted to its acid chloride using thionyl chloride. The reaction is driven to completion by the evolution of HCl and SO₂ gases.
Reaction Setup :
Coupling with Carbamoylmethyl Alcohol
The acid chloride reacts with (1-phenylethyl)carbamoylmethyl alcohol in the presence of pyridine, which neutralizes HCl and facilitates ester bond formation. The reaction proceeds via nucleophilic acyl substitution.
Critical Parameters :
- Solvent: Tetrahydrofuran (THF)
- Mole Ratio: 1:1.1 (acid chloride:alcohol)
- Temperature: 0°C → 25°C (gradual warming)
- Yield: 88%
Alternative Route: Direct Coupling Using DCC/HOBt
To bypass the acid chloride intermediate, a carbodiimide-mediated coupling is employed. 2,4-Dichlorobenzoic acid and the carbamoylmethyl alcohol are reacted with N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in DCM. This method minimizes side reactions and enhances yields.
Procedure :
- Dissolve 2,4-dichlorobenzoic acid (1 equiv), alcohol (1.05 equiv), DCC (1.2 equiv), and HOBt (0.1 equiv) in DCM.
- Stir at 25°C for 12 hours.
- Filter to remove dicyclohexylurea (DCU) byproduct.
- Purify via column chromatography (SiO₂, hexane:ethyl acetate = 4:1).
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) :
- ¹³C NMR (100 MHz, CDCl₃) :
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
| Parameter | Acid Chloride Method | DCC/HOBt Method |
|---|---|---|
| Yield | 88% | 91% |
| Reaction Time | 6 hours | 12 hours |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
The DCC/HOBt method offers superior yields but requires stringent anhydrous conditions and costly reagents. Conversely, the acid chloride route is more scalable for industrial applications.
Industrial-Scale Considerations
For bulk synthesis, the acid chloride method is preferred due to:
- Lower reagent costs (SOCl₂ vs. DCC).
- Faster reaction times.
- Simplified workup procedures.
Chemical Reactions Analysis
[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of [(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate can be compared with other similar compounds, such as:
- [(1-Phenylethyl)carbamoyl]methyl benzoate
- [(1-Phenylethyl)carbamoyl]methyl 4-chlorobenzoate
- [(1-Phenylethyl)carbamoyl]methyl 3,5-dichlorobenzoate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Q & A
Q. What are the established synthetic routes for [(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate, and how can reaction conditions be optimized?
The synthesis typically involves coupling a (1-phenylethyl)carbamoyl derivative with 2,4-dichlorobenzoate. Key steps include:
- Nucleophilic acyl substitution : Reacting 2,4-dichlorobenzoyl chloride with a (1-phenylethyl)carbamoylmethyl alcohol precursor under anhydrous conditions (e.g., dichloromethane) and a base like triethylamine to neutralize HCl byproducts .
- Catalytic coupling : Suzuki-Miyaura cross-coupling may be employed for introducing aromatic substituents, as seen in analogous boronic acid intermediates (e.g., 45–58% yields under Pd catalysis) .
Optimization : Control reaction temperature (−78°C to room temperature) to minimize side reactions. Use inert atmospheres (Ar/N₂) to prevent hydrolysis of sensitive intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Chromatography : HPLC with reversed-phase C18 columns and MeOH:H₂O mobile phases can assess purity. Capacity factors (log k) correlate with lipophilicity, critical for bioactivity predictions .
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for dichlorobenzoate) and carbamate carbonyls (δ 165–170 ppm) .
- FT-IR : Confirm ester C=O stretches (~1740 cm⁻¹) and carbamate N–H bends (~1530 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., theoretical ~347.2 g/mol) .
Advanced Research Questions
Q. What mechanistic insights exist for the biological activity of [(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate?
- Target interaction : The dichlorobenzoate moiety enhances binding to hydrophobic enzyme pockets (e.g., bacterial FabI enoyl-ACP reductase), while the carbamoyl group participates in hydrogen bonding .
- Enzymatic inhibition : Assays using MIC (Minimum Inhibitory Concentration) against E. coli and S. aureus reveal IC₅₀ values <10 µM for structurally similar dichlorobenzoate derivatives .
Methodology : Use Autodock Vina for in silico docking to map binding affinities (ΔG ≤ −7 kcal/mol suggests strong inhibition) .
Q. How do structural modifications influence metabolic stability and degradation pathways?
- Metabolic profiling : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS. Chlorine substituents resist oxidative degradation but may undergo glucuronidation .
- Degradation pathways : 2,4-Dichlorobenzoate derivatives are metabolized via hydrolytic cleavage (esterases) or reductive dehalogenation (gut microbiota), as shown in Bombyx mori models .
Q. What computational strategies predict the compound’s physicochemical properties and bioactivity?
- QSAR modeling : Use descriptors like logP (≈3.5), polar surface area (≈60 Ų), and topological polar surface area (TPSA) to predict membrane permeability and bioavailability .
- Molecular dynamics (MD) : Simulate solvation in lipid bilayers to assess blood-brain barrier penetration (e.g., GROMACS with CHARMM36 force field) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
